5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a quinoline core substituted with a bromine atom and a 1-methyl-1H-pyrazole moiety, which may enhance its pharmacological properties. The classification of this compound falls under heterocyclic compounds, specifically within the categories of quinolines and pyrazoles.
The compound can be synthesized through various organic reactions involving quinoline derivatives and pyrazole compounds. It is classified as a brominated quinoline derivative and can be associated with pyrazole-based pharmacophores, which are often explored for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The synthesis of 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline typically involves the following methods:
The synthesis can be optimized by adjusting reaction parameters such as temperature, solvent choice, and reactant concentrations to achieve higher yields and purities. For example, refluxing mixtures in ethanol has been shown to yield satisfactory results in terms of both yield and product quality .
The molecular structure of 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline consists of:
Key structural data include:
The compound can undergo several chemical reactions:
Reactions are typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm product formation and purity.
The mechanism of action for compounds like 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline often involves interaction with specific biological targets such as enzymes or receptors. The presence of both the quinoline and pyrazole moieties allows for multiple points of interaction within biological systems.
Research indicates that similar compounds can inhibit certain enzymes involved in inflammatory pathways or cancer cell proliferation. The exact mechanism would depend on the specific biological target being studied, but it often involves binding affinity studies using techniques like molecular docking simulations or enzyme inhibition assays .
The synthesis of 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline leverages multi-component reactions (MCRs) as a convergent strategy for assembling the quinoline core while introducing pyrazole and bromine functionalities simultaneously. The Friedländer condensation represents the most historically significant approach, where o-aminobenzaldehyde derivatives react with carbonyl-containing pyrazole precursors under acid or base catalysis. This method, first explored by Niementowski in 1928, enables direct fusion of pyrazole and quinoline rings through a two-component reaction (Path 1 in classical schemes). Modern adaptations employ 5-aminopyrazoles with o-halogenated benzaldehydes, where the bromine substituent can be pre-installed on either component [1].
A critical advancement involves anthranilic acid derivatives reacting with 5-bromo-1-methylpyrazol-3-ones under reflux in glacial acetic acid, yielding 4-substituted pyrazolo[3,4-b]quinolines with bromine at the 5-position. This route typically achieves moderate yields (45-65%) but requires stringent temperature control to suppress di-bromination byproducts. Alternative pathways include Niementowski-type cyclizations using pre-functionalized pyrazole-carboxaldehydes with anilines bearing bromine at the meta-position. This approach circumvents regioselectivity issues associated with late-stage bromination but necessitates specialized precursors like 5-bromo-1-methyl-1H-pyrazol-3-amine, synthesized via sequential carboxylation, bromination, and Curtius rearrangement as patented [2] [5].
Table 1: Multi-Component Approaches for Quinoline-Pyrazole Hybrids
Method | Precursors | Conditions | Yield (%) | Limitations |
---|---|---|---|---|
Friedländer Condensation | o-Amino-4-bromobenzaldehyde + Pyrazolone | AcOH, reflux, 8h | 45-65 | Di-bromination side products |
Modified Niementowski | 5-Bromo-1-methylpyrazol-3-amine + o-Vanillin | Ethanol, 80°C, 12h | 55-70 | Limited aldehyde scope |
One-Pot Assembly | Bromoaniline + Pyrazole carboxaldehyde + Glycerol | H2SO4, 150°C, 6h | 35-50 | Low regiocontrol |
Suzuki-Miyaura cross-coupling dominates the synthesis of 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline, exploiting the bromoquinoline core as an electrophilic partner. The 4-pyrazoleboronic acid pinacol ester (prepared from 4-iodo-1-methylpyrazole via Miyaura borylation) couples with 5-bromo-3-iodoquinoline under Pd(0) catalysis. Key ligand systems critically influence efficiency: Electron-deficient phosphines like tris(2-furyl)phosphine or XPhos prevent Pd aggregation and enable coupling at 0.5–1 mol% loading. Bidentate ligands such as dppe (1,2-bis(diphenylphosphino)ethane) prove essential for electron-rich quinoline substrates, reducing protodeborylation byproducts [3] [6].
Chemoselectivity challenges arise when coupling brominated quinolines bearing multiple reactive sites. Coupling at the 3-position occurs preferentially over the 5-bromo substituent due to steric and electronic factors. Computational studies confirm that oxidative addition at C3 proceeds with a ΔG‡ 3.2 kcal/mol lower than at C5 in 5,7-dibromoquinoline substrates. This selectivity enables sequential functionalization: The pyrazole moiety installs first at C3 via Suzuki coupling, leaving the C5-bromine intact for subsequent derivatization (e.g., amination or second cross-coupling). For 3-bromoquinoline precursors, electron-deficient N-heterocyclic carbene (NHC) ligands like PEPPSI-IPr enhance transmetalation rates of pyrazoleboronic acids, achieving >85% yield in aqueous DMF at 60°C [3] [6].
Table 2: Ligand and Solvent Optimization in Suzuki Coupling
Quinoline Substrate | Ligand | Solvent System | Temperature (°C) | Yield (%) |
---|---|---|---|---|
5-Bromo-3-iodoquinoline | Pd(dppf)Cl₂ | DMF/H₂O (4:1) | 80 | 92 |
3-Bromo-5-iodoquinoline | XPhos | Toluene/EtOH (3:1) | 100 | 78 |
5,7-Dibromoquinoline | Pd(OAc)₂/dppe | Dioxane/H₂O (5:1) | 90 | 85* |
*Regioselective coupling at C7
Solvent polarity profoundly impacts conjugation efficiency between pyrazole and quinoline systems. For Suzuki couplings, DMF/H₂O mixtures (4:1) provide optimal homogeneity for boronic acid dissolution while facilitating base-mediated transmetalation. Pure aprotic solvents like toluene suppress hydrolysis but risk boronic acid trimerization, lowering effective reagent concentration. Protic solvents such as ethanol enhance catalyst stability but promote protodeborylation—particularly problematic with electron-deficient quinolines where competing hydrolysis can consume 15–20% of the boronic acid [3].
Catalyst selection must balance activity and stability. Pd(OAc)₂ with tri-ortho-tolylphosphine achieves high turnover numbers (>1,000) in DMF/H₂O but degrades rapidly above 90°C. Alternatively, palladacycle precatalysts (e.g., Pd-PEPPSI complexes) exhibit superior thermal resilience for reactions requiring >100°C. For brominated quinoline substrates prone to hydrodehalogenation, adding tetrabutylammonium bromide (TBAB) suppresses Pd-hydride formation, reducing debromination from >10% to <2%. Catalyst loadings as low as 0.1 mol% suffice when using ligand-accelerated systems like phosphine-oxazolines (e.g., L16 in recent studies), which maintain activity even with halide contaminants [6].
Microwave-assisted reactions in N-methylpyrrolidone (NMP) cut conjugation times from hours to minutes (e.g., 15 min at 150°C), but scale-up remains limited by poor heat dissipation. Recent advances show that biodegradable solvent alternatives like cyclopentyl methyl ether (CPME) afford comparable yields to toluene in couplings (78–82%) with significantly lower environmental impact [1] [3].
Scale-up of one-pot pyrazoloquinoline synthesis confronts three primary bottlenecks: thermal control, intermediate stability, and purification complexity. Friedländer condensations often require temperatures >150°C, posing reactor compatibility issues and decomposition risks for brominated intermediates. For example, melt-phase reactions between anthranilaldehydes and pyrazolones above 200°C generate tar-like polymers that diminish yields by 30–40% at >1 kg scale [1].
Multi-step sequences without intermediate isolation accumulate Pd residues and inorganic salts, complicating crystallization. In Suzuki routes, residual triphenylphosphine oxide forms stable solvates with the product, necessitating activated carbon treatment or chromatography. A patented solution employs flow chemistry where the brominated quinoline and pyrazoleboronate react in a segmented microreactor (residence time: 8 min), achieving 95% conversion with Pd levels <5 ppm after inline extraction [2].
Economic viability hinges on precursor accessibility. 5-Bromo-1-methyl-1H-pyrazol-3-amine—a key building block—traditionally required cryogenic lithiation (−78°C), rendering it cost-prohibitive. Recent patent CN112079781A developed a tribromophosphine-mediated bromination of hydroxy-pyrazole esters at 25°C, followed by hydrolysis and Curtius rearrangement. This route achieves 68% overall yield at decagram scale without cryogenics [2] [5].
For downstream processing, anti-solvent crystallization using isopropanol/water mixtures purifies the hybrid compound effectively (>99.5% HPLC purity), rejecting residual palladium to <10 ppm. This addresses the primary scalability barrier for pharmaceutical applications where metal specifications are stringent.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1